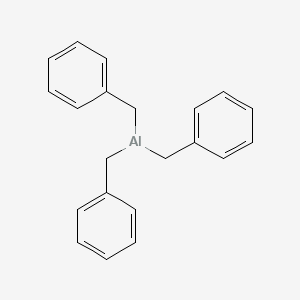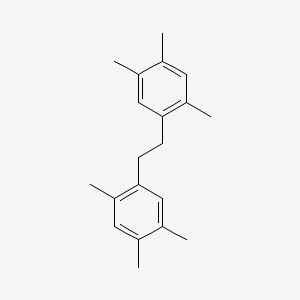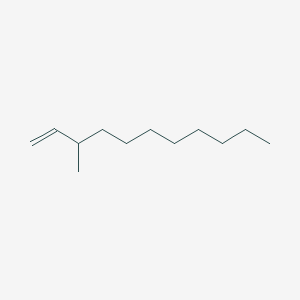
3-Methyl-1-undecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-undecene is an organic compound with the molecular formula C12H24. It is a branched alkene with a methyl group attached to the third carbon of an undecene chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond makes alkenes more reactive than alkanes, allowing them to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-undecene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 3-methyl-1-undecanol can be dehydrated using acid catalysts such as sulfuric acid or phosphoric acid to yield this compound. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller, more useful molecules using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-undecene undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert it into 3-methylundecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, bromination using bromine can yield 3-bromo-1-undecene.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under mild conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Bromine in an inert solvent like carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 3-Methyl-1,2-epoxyundecane or 3-methyl-1,2-undecanediol.
Reduction: 3-Methylundecane.
Substitution: 3-Bromo-1-undecene.
Scientific Research Applications
3-Methyl-1-undecene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the production of more complex molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the manufacture of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-undecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
3-Methyl-1-undecene can be compared with other similar compounds such as:
2-Methyl-1-undecene: This compound has the methyl group attached to the second carbon instead of the third. It exhibits similar reactivity but may have different physical properties.
1-Undecene: This is a straight-chain alkene without any branching. It is less sterically hindered and may react differently in certain conditions.
3-Methylundecane: This is the fully saturated version of this compound, lacking the double bond and thus being less reactive.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products it can form in chemical reactions.
Properties
CAS No. |
18435-37-5 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
3-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
LGTWOHHRJHHWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
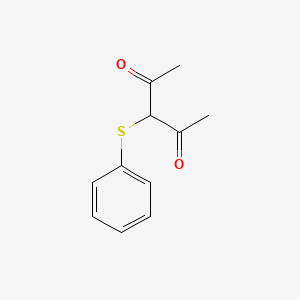

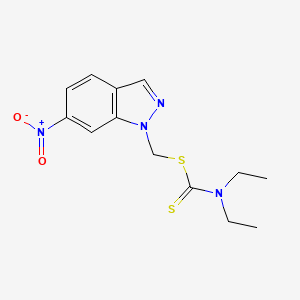
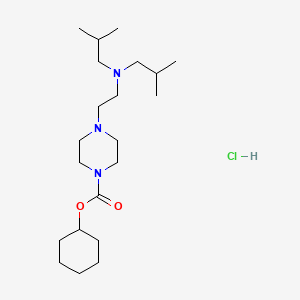
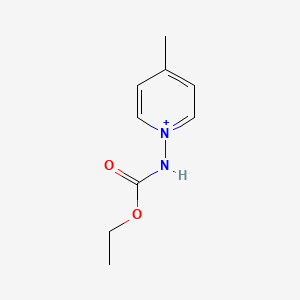
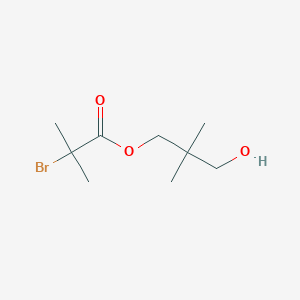
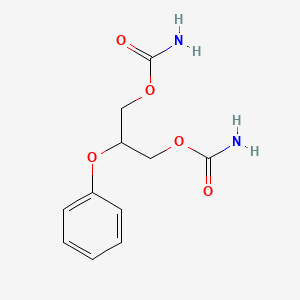

![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)

